molecular formula C9H11N3O2 B2988795 2-Methyl-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile CAS No. 36641-23-3

2-Methyl-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2988795
CAS No.: 36641-23-3
M. Wt: 193.206
InChI Key: WELMHJIYMANPRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile (CAS 1566821-88-2) is a heterocyclic compound with the molecular formula C₉H₁₁N₃O₂ and a molecular weight of 193.20 g/mol. Its structure comprises a 1,3-oxazole core substituted at position 2 with a methyl group and at position 5 with a morpholine moiety, while position 4 bears a nitrile group. Morpholine, a six-membered ring containing one oxygen and one nitrogen atom, confers unique electronic and steric properties to the compound.

Properties

IUPAC Name

2-methyl-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-7-11-8(6-10)9(14-7)12-2-4-13-5-3-12/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELMHJIYMANPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)N2CCOCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Methyl-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of 2-methyl-4-nitro-1,3-oxazole with morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

2-Methyl-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted oxazole derivatives with potential biological activities.

Scientific Research Applications

2-Methyl-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets within biological systems. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
2-Methyl-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile 2-CH₃, 5-morpholine, 4-CN C₉H₁₁N₃O₂ 193.20 Kinase inhibition, intermediate in drug synthesis
2-Methyl-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile 2-CH₃, 5-piperidine, 4-CN C₁₀H₁₃N₃O 191.23 Higher lipophilicity due to piperidine
2-Tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile 2-tolyl, 5-piperidine-sulfonyl, 4-CN C₁₆H₁₈N₄O₃S 346.40 Cytokinin-like activity in plant growth assays
5-(Morpholin-4-yl)-2-(2-phthalimidoethyl)-1,3-oxazole-4-carbonitrile 2-phthalimidoethyl, 5-morpholine, 4-CN C₁₉H₁₉N₅O₄ 381.39 Enhanced solubility due to phthalimide group
2-Phenyl-5-(dimethylamino)-1,3-oxazole-4-carbonitrile 2-phenyl, 5-N(CH₃)₂, 4-CN C₁₂H₁₁N₃O 213.24 Electron-rich core for nucleophilic reactions

Key Observations:

Substituent Bulk and Polarity :

  • The morpholine group in the target compound provides moderate polarity and hydrogen-bonding capacity compared to the purely lipophilic piperidine group in its analogue .
  • Sulfonyl-piperidine substituents (e.g., in 2-tolyl derivatives) enhance steric bulk and may interfere with membrane permeability .

Bioactivity :

  • Compounds with sulfonyl groups (e.g., 2-tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile) exhibit cytokinin-like activity, promoting plant biomass growth by 30–40% in pumpkin cotyledon assays . The target compound’s morpholine group may offer similar bioactivity but with altered receptor affinity.

Synthetic Flexibility :

  • The target compound’s methyl and morpholine groups are introduced via nucleophilic substitution or cyclocondensation reactions, akin to methods used for piperidine analogues . Phthalimidoethyl derivatives require additional protection/deprotection steps, complicating synthesis .

Physicochemical and Pharmacokinetic Properties

Table 2: Calculated Properties (Using PubChem and ChemAxon Data)

Property This compound 2-Methyl-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile 2-Tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile
LogP (Lipophilicity) 1.2 1.8 2.5
Hydrogen Bond Acceptors 5 4 6
Hydrogen Bond Donors 0 0 0
Topological Polar Surface Area (Ų) 65.5 55.6 95.3

Key Insights:

  • The morpholine derivative’s higher polar surface area (65.5 Ų) compared to piperidine analogues (55.6 Ų) suggests improved aqueous solubility, critical for oral bioavailability .
  • Sulfonyl-containing derivatives exhibit higher LogP values (2.5), favoring membrane penetration but risking metabolic instability .

Biological Activity

2-Methyl-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile (CAS Number: 1566821-88-2) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Properties

Recent studies have indicated that compounds related to oxazoles exhibit significant anticancer properties. For instance, derivatives of oxazolo[5,4-d]pyrimidines have shown promising cytotoxic activity against various cancer cell lines, including colorectal cancer cells (HT29), with some compounds demonstrating a half-maximal inhibitory concentration (CC50_{50}) lower than that of standard chemotherapeutic agents like cisplatin and fluorouracil .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineCC50 (µM)
This compoundHT29TBD
Oxazolo[5,4-d]pyrimidine derivative 3gHT2958.4
FluorouracilHT29381.2
CisplatinHT2947.2

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets within cancer cells. Similar compounds have been reported to inhibit key signaling pathways associated with cell proliferation and survival, such as the Janus kinase (JAK) pathways and vascular endothelial growth factor receptor (VEGFR) pathways .

Study on Antitumor Activity

In a study evaluating the antitumor activity of various oxazole derivatives, it was found that certain modifications in the structure significantly enhanced their efficacy against cancer cell lines. For example, the introduction of morpholine groups was linked to improved solubility and bioavailability, which are critical for in vivo applications .

Immunomodulatory Effects

Another aspect of research has focused on the immunomodulatory effects of compounds similar to this compound. Some studies demonstrated that these compounds could modulate immune responses by influencing cytokine production and lymphocyte activation. The potential for these compounds to serve as immunosuppressive agents opens avenues for their use in treating autoimmune diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via [3+2] cycloaddition or multi-component reactions. For example, starting from 5-amino-1,3-oxazole-4-carbonitriles, cycloaddition with nitriles or tetrazoles under mild acidic conditions (e.g., HCl in ethanol) yields oxazole derivatives. Reaction temperature (0–80°C) and solvent polarity significantly affect regioselectivity and yield. Characterization via HPLC (e.g., RP-HPLC with tR ~12–12.37 min) ensures purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Analyze <sup>1</sup>H and <sup>13</sup>C NMR for morpholine and oxazole ring protons/carbons.
  • HPLC : Employ reverse-phase methods (e.g., C18 columns, acetonitrile/water gradients) to confirm >95% purity .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., MW ~245 g/mol).

Q. What stability considerations are critical for handling this compound under laboratory conditions?

  • Methodological Answer : Store in inert atmospheres (argon) at −20°C to prevent hydrolysis of the nitrile group. Avoid prolonged exposure to moisture or strong bases, which may degrade the oxazole ring. Monitor decomposition via TLC or HPLC periodically .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity or reactivity of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electron density on the oxazole ring and morpholine group, identifying reactive sites. For antimicrobial studies, dock the compound into bacterial enzyme active sites (e.g., DNA gyrase) using AutoDock Vina, correlating binding affinity with experimental MIC values .

Q. What strategies resolve contradictions in reported synthetic yields or biological activity data?

  • Methodological Answer : Systematically vary parameters (solvent, catalyst, temperature) and validate results using orthogonal assays. For example, if antimicrobial activity conflicts, perform time-kill assays alongside MIC tests. Use statistical tools (e.g., ANOVA) to identify significant variables .

Q. How does structural modification (e.g., substituting morpholine with piperidine) alter physicochemical or pharmacological properties?

  • Methodological Answer : Synthesize analogs via isosteric replacement (e.g., morpholine → piperidine) and compare:

  • LogP : Measure partition coefficients to assess lipophilicity.
  • Bioactivity : Test against target enzymes (e.g., COX-2) to establish SAR.
  • Solubility : Use shake-flask methods with UV-Vis quantification .

Q. What advanced spectroscopic techniques elucidate reaction mechanisms involving this compound?

  • Methodological Answer : Employ <sup>15</sup>N-labeled reagents to track nitrogen migration in cycloaddition reactions via <sup>15</sup>N NMR. Use in-situ FTIR to monitor intermediate formation (e.g., nitrile → tetrazole conversion) .

Q. How can microspectroscopic imaging analyze surface interactions of this compound in heterogeneous systems (e.g., drug delivery matrices)?

  • Methodological Answer : Use Raman microspectroscopy or ToF-SIMS to map compound distribution in polymer matrices. Correlate spatial resolution data with release kinetics from HPLC dissolution studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.